Cas no 873580-32-6 (1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole)

1-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a sulfonamide-derived heterocyclic compound featuring a dihydroimidazole core. Its molecular structure incorporates a chloro-methoxy-methyl-substituted benzenesulfonyl group and a phenyl moiety, which may confer selective reactivity in synthetic or pharmacological applications. The compound's sulfonyl linkage enhances stability, while the imidazole ring offers potential for coordination or hydrogen bonding interactions. This structure suggests utility as an intermediate in organic synthesis or as a scaffold for developing bioactive molecules. Its defined substitution pattern allows for precise modifications, making it a candidate for targeted research in medicinal chemistry or material science. The product is typically characterized by high purity and consistent performance in controlled applications.
1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole structure
873580-32-6 structure
Product name:1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
CAS No:873580-32-6
MF:C17H17ClN2O3S
Molecular Weight:364.846482038498
CID:5421558

1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole 化学的及び物理的性質

名前と識別子

    • 4-chloro-5-methyl-2-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether
    • 1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
    • インチ: 1S/C17H17ClN2O3S/c1-12-10-15(23-2)16(11-14(12)18)24(21,22)20-9-8-19-17(20)13-6-4-3-5-7-13/h3-7,10-11H,8-9H2,1-2H3
    • InChIKey: WRSKTYZSEHCQQL-UHFFFAOYSA-N
    • SMILES: S(=O)(=O)(C1=C(OC)C=C(C(Cl)=C1)C)N1CCN=C1C1C=CC=CC=1

1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3293-0271-5μmol
1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
873580-32-6 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F3293-0271-3mg
1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
873580-32-6 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F3293-0271-25mg
1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
873580-32-6 90%+
25mg
$109.0 2023-07-28
Life Chemicals
F3293-0271-20μmol
1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
873580-32-6 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F3293-0271-4mg
1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
873580-32-6 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F3293-0271-5mg
1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
873580-32-6 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F3293-0271-2mg
1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
873580-32-6 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F3293-0271-10mg
1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
873580-32-6 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F3293-0271-15mg
1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
873580-32-6 90%+
15mg
$89.0 2023-07-28
Life Chemicals
F3293-0271-30mg
1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
873580-32-6 90%+
30mg
$119.0 2023-07-28

1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole 関連文献

1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazoleに関する追加情報

Introduction to 1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole (CAS No. 873580-32-6)

The compound 1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole, identified by its CAS number 873580-32-6, represents a significant advancement in the field of medicinal chemistry. This heterocyclic sulfonamide derivative has garnered attention due to its unique structural features and promising biological activities. The presence of a benzenesulfonyl group appended to an imidazole core, combined with specific substitution patterns on the aromatic ring, positions this molecule as a versatile scaffold for further pharmacological exploration.

Recent studies have highlighted the potential of sulfonamide-containing compounds in modulating various biological pathways, particularly those involving enzyme inhibition and receptor interaction. The 5-chloro-2-methoxy-4-methylbenzene moiety in this compound contributes to its binding affinity and metabolic stability, making it an attractive candidate for drug development. The phenyl group at the 2-position of the imidazole ring further enhances its structural diversity, enabling interactions with multiple target proteins.

In the context of contemporary pharmaceutical research, this compound has been investigated for its role in addressing inflammatory and immunomodulatory disorders. The sulfonamide moiety is well-documented for its ability to interact with biological systems, often serving as a key pharmacophore in drug design. The 1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl) part of the molecule specifically targets enzymes involved in pro-inflammatory pathways, such as COX and LOX enzymes, which are pivotal in the pathogenesis of chronic inflammatory diseases.

Moreover, the 4,5-dihydro-1H-imidazole scaffold is known for its stability and bioavailability, making it a preferred choice for oral administration. This structural feature ensures that the compound can traverse biological membranes efficiently while maintaining its pharmacological activity. The combination of these attributes makes 1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole a compelling candidate for further clinical investigation.

Advanced computational modeling techniques have been employed to elucidate the binding interactions of this compound with potential therapeutic targets. These studies suggest that the sulfonamide group interacts favorably with hydrophilic pockets on target proteins, while the aromatic rings engage in π-stacking interactions. Such insights are crucial for optimizing lead compounds into viable drug candidates.

The synthesis of this compound involves multi-step organic transformations, including sulfonylation reactions and cyclization processes. The use of high-purity reagents and controlled reaction conditions is essential to ensure high yield and minimal impurities. Recent advancements in synthetic methodologies have enabled more efficient production routes, reducing costs and improving scalability.

Preclinical studies have demonstrated promising results regarding the pharmacokinetic properties of 1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole. These studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles, suggesting potential for successful translation into clinical trials. Additionally, preliminary toxicology assessments have shown low systemic toxicity at therapeutic doses, reinforcing its safety profile.

The pharmaceutical industry continues to explore novel derivatives of this compound to enhance its therapeutic efficacy and reduce side effects. By modifying substituents on the aromatic rings or exploring different sulfonamide derivatives, researchers aim to fine-tune pharmacological properties such as potency and selectivity. Such modifications are guided by structural insights gained from crystallographic studies and molecular dynamics simulations.

The role of this compound in addressing unmet medical needs remains a focal point of research. Its potential applications span across multiple therapeutic areas, including oncology, neurology, and metabolic disorders. The ability to modulate key biological pathways makes it a valuable tool for understanding disease mechanisms and developing targeted therapies.

In conclusion,1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole (CAS No. 873580-32-6) exemplifies the innovative approaches being taken in medicinal chemistry to develop next-generation therapeutics. Its unique structural features and promising biological activities position it as a cornerstone in ongoing research efforts aimed at improving human health outcomes.

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